molecular formula C24H20N2O2 B13859646 2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one

2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one

Cat. No.: B13859646
M. Wt: 368.4 g/mol
InChI Key: QXTODCNDLCYMRE-UHFFFAOYSA-N
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Description

2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one is a complex organic compound with a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-(benzyloxy)benzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the pyrimidinone core. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzyl or phenyl rings are replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-5-phenylpyrimidin-4(3H)-one
  • 2-benzyl-5-(4-methoxyphenyl)pyrimidin-4(3H)-one
  • 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one

Uniqueness

2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one is unique due to the presence of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-benzyl-5-(4-phenylmethoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H20N2O2/c27-24-22(16-25-23(26-24)15-18-7-3-1-4-8-18)20-11-13-21(14-12-20)28-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H,25,26,27)

InChI Key

QXTODCNDLCYMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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